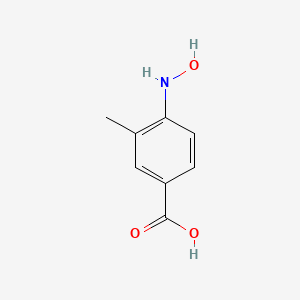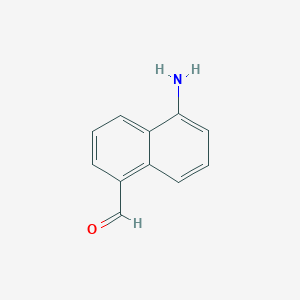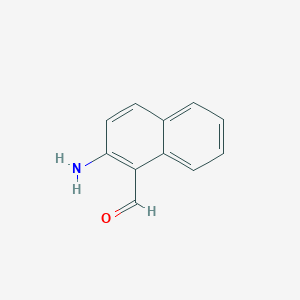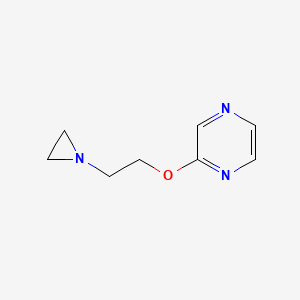
4-(Hydroxyamino)-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hydroxyamino)-3-methylbenzoic acid is an organic compound that belongs to the class of hydroxyamino acids It is characterized by the presence of a hydroxyamino group (-NH-OH) and a carboxylic acid group (-COOH) attached to a benzene ring with a methyl group (-CH3) at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyamino)-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methylbenzoic acid to form 4-nitro-3-methylbenzoic acid, followed by reduction of the nitro group to a hydroxyamino group. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction can be carried out using catalytic hydrogenation or chemical reduction with reagents such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reduction method may vary depending on the desired purity and yield, with catalytic hydrogenation being preferred for its efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hydroxyamino)-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso group (-NO) or further to a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The hydroxyamino group can be reduced to an amino group (-NH2) using reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3, AlCl3).
Major Products Formed
Oxidation: 4-Nitroso-3-methylbenzoic acid or 4-nitro-3-methylbenzoic acid.
Reduction: 4-Amino-3-methylbenzoic acid.
Substitution: Various halogenated, sulfonated, or nitrated derivatives of this compound.
Applications De Recherche Scientifique
4-(Hydroxyamino)-3-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 4-(Hydroxyamino)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-3-methylbenzoic acid: Similar structure but with an amino group instead of a hydroxyamino group.
4-Nitro-3-methylbenzoic acid: Similar structure but with a nitro group instead of a hydroxyamino group.
3-Methylsalicylic acid: Similar structure but with a hydroxyl group at the ortho position relative to the carboxylic acid group.
Uniqueness
4-(Hydroxyamino)-3-methylbenzoic acid is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows the compound to participate in specific redox reactions and interact with biological targets in ways that similar compounds with different substituents cannot.
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
4-(hydroxyamino)-3-methylbenzoic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-4-6(8(10)11)2-3-7(5)9-12/h2-4,9,12H,1H3,(H,10,11) |
Clé InChI |
HVVHUNWZYPZKAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C(=O)O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-5-amine](/img/structure/B15071686.png)



![[1,2,3]Triazolo[1,5-a]quinoxaline](/img/structure/B15071717.png)
![7-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15071720.png)



![8-Fluoroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B15071756.png)
![2-Chloro-5-methylimidazo[1,2-A]pyridine](/img/structure/B15071768.png)
